HUVEC Anti-Proliferative Activity: Cortistatin C vs. Cortistatin A, B, and D
Cortistatin C exhibits an IC50 of 0.019 µM against HUVECs, placing it between cortistatin A (0.0018 µM) and cortistatin B (1.1 µM) in potency [1]. Cortistatin D is less potent (IC50 = 0.15 µM). The 10‑fold difference between cortistatin C and cortistatin A demonstrates that oxidation at C-16 significantly attenuates anti-proliferative activity, while the 58‑fold advantage over cortistatin B highlights the detrimental effect of a hydroxyl group at the same position.
| Evidence Dimension | Anti-proliferative activity (IC50) against HUVEC |
|---|---|
| Target Compound Data | 0.019 µM |
| Comparator Or Baseline | Cortistatin A: 0.0018 µM; Cortistatin B: 1.1 µM; Cortistatin D: 0.15 µM |
| Quantified Difference | Cortistatin C is ~10‑fold less potent than cortistatin A, ~58‑fold more potent than cortistatin B, and ~8‑fold more potent than cortistatin D. |
| Conditions | Cytotoxicity assay (likely HUVEC proliferation) as reported in the RSC Adv. 2025 review citing the original JACS 2006 isolation paper. |
Why This Matters
Researchers requiring intermediate anti-angiogenic potency must select cortistatin C rather than assuming any cortistatin family member will suffice.
- [1] Tammam MA, Aouidate A, Mahmoud MM, Gamal El-Din MI, El-Demerdash A. Cortistatin and plakinamine steroidal alkaloids from the marine sponges of the genus Corticium: insights into their chemistry, pharmacology, pharmacokinetics and structure activity relationships (SARs). RSC Adv. 2025, 15, 9092-9107. DOI: 10.1039/D4RA08718F. View Source
